Complete Abrogation of Mutagenicity by 3-Fluoro Substitution
In contrast to the well-established mutagenicity and carcinogenicity of 4-nitroquinoline 1-oxide (4-NQO) and other halogenated nitroquinoline 1-oxides, the 3-fluoro derivative (3-fluoro-4-nitroquinoline 1-oxide) is reported to be deficient in mutagenic activity [1]. Specifically, a structure–mutagenicity relationship study revealed that while quinoline derivatives carrying a halogen at the 4-, 5-, 6-, or 8-position are mutagenic, the 3-fluoro analog exhibits no detectable mutagenicity under the tested conditions [1]. This binary differentiation provides a compelling safety advantage for applications where genotoxic liability is a concern.
| Evidence Dimension | Mutagenic activity (Ames test / bacterial reverse mutation) |
|---|---|
| Target Compound Data | Deficient in mutagenicity (non-mutagenic) |
| Comparator Or Baseline | 4-NQO and 4-, 5-, 6-, 8-halogenated nitroquinoline 1-oxides: Mutagenic |
| Quantified Difference | Qualitative binary outcome (mutagenic vs. non-mutagenic) |
| Conditions | Bacterial mutagenicity assays; microsomal activation not required for 4-NQO class |
Why This Matters
Procurement of 3-fluoro-4-nitroquinoline 1-oxide over 4-NQO or other halogenated analogs enables research or development of compounds with potentially reduced genotoxic risk, a critical factor in drug discovery and chemical safety evaluation.
- [1] Y. Kawazoe, K. Takahashi, T. Kaiya, K. Kohda, Deprivation of Genotoxicity of N-Containing Heteroaromatics: Effect of Fluorine Substitution. KAKENHI Project No. 63571003, 1988–1989. https://kaken.nii.ac.jp/en/grant/KAKENHI-PROJECT-63571003/. View Source
